molecular formula C5H9NO3 B1673980 Hydroxyproline CAS No. 51-35-4

Hydroxyproline

Cat. No.: B1673980
CAS No.: 51-35-4
M. Wt: 131.13 g/mol
InChI Key: PMMYEEVYMWASQN-DMTCNVIQSA-N
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Description

Hydroxyproline is an amino acid that is a major component of the protein collagen. It was first isolated from gelatin by Hermann Emil Fischer in 1902. This compound is produced by the hydroxylation of the amino acid proline, a reaction catalyzed by the enzyme prolyl hydroxylase. This compound plays a crucial role in stabilizing the triple-helix structure of collagen, which is essential for the structural integrity of connective tissues such as skin, bone, and cartilage .

Scientific Research Applications

Hydroxyproline has numerous applications in scientific research:

Mechanism of Action

Target of Action

Hydroxyproline is a neutral heterocyclic protein amino acid . It is a major component of the protein collagen , which is one of the main building blocks of connective tissue such as skin, bone, and cartilage . Thus, its primary targets are these tissues, particularly when they are damaged .

Mode of Action

This compound is produced by the hydroxylation of the amino acid proline by the enzyme prolyl hydroxylase following protein synthesis . This post-translational modification takes place in the lumen of the endoplasmic reticulum . In the canonical collagen Xaa-Yaa-Gly triad (where Xaa and Yaa are any amino acid), a proline occupying the Yaa position is hydroxylated to give a Xaa-Hyp-Gly sequence . This modification of the proline residue increases the stability of the collagen triple helix .

Biochemical Pathways

This compound and its minor analogue trans-3-hydroxyproline are formed from the post-translational hydroxylation of proteins, primarily collagen . In animals, most of the collagen-derived trans-4-hydroxyproline is catabolized to glycine via the trans-4-hydroxyproline oxidase pathway, and trans-3-hydroxyproline is degraded via the trans-3-hydroxyproline dehydratase pathway to ornithine and glutamate . This conserves dietary and endogenously synthesized proline and arginine .

Result of Action

The presence of this compound in collagen increases the stability of the collagen triple helix . This is crucial for the repair of damaged connective tissues such as skin, bone, and cartilage . This compound is also used as a diagnostic marker of bone turnover and liver fibrosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the formation of this compound residues in protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor plays an important role in regulating their phosphorylation and catalytic activation as well as cell signaling in animal cells . These biochemical events contribute to the modulation of cell metabolism, growth, development, responses to nutritional and physiological changes (e.g., dietary protein intake and hypoxia), and survival .

Future Directions

New knowledge of hydroxyproline biochemistry and nutrition aids in improving the growth, health and well-being of humans and other animals . This compound increases levels of HIF-1α presumably by inhibiting its degradation. These new findings allow the suggestion that there is a regulatory axis from glutamine to proline and collagen synthesis, and the release of free this compound can feed back on the HIF pathway .

Biochemical Analysis

Biochemical Properties

Hydroxyproline is primarily found in collagen, where it constitutes approximately 13.5% of the protein . It is synthesized through the hydroxylation of proline by the enzyme prolyl hydroxylase, which requires vitamin C as a cofactor . This hydroxylation occurs in the lumen of the endoplasmic reticulum. This compound interacts with other amino acids, such as glycine and proline, to form the triple helix structure of collagen, providing stability and strength to the protein .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a role in the regulation of protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor, which are important for cell signaling and metabolic regulation . This compound also contributes to the modulation of cell metabolism, growth, development, and responses to nutritional and physiological changes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme activation. The hydroxylation of proline residues in collagen by prolyl hydroxylase increases the stability of the collagen triple helix . This modification enhances the protein’s resistance to degradation and contributes to the structural integrity of connective tissues. This compound also plays a role in scavenging reactive oxygen species, thereby protecting cells from oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but its degradation can occur under certain conditions. Long-term studies have shown that this compound maintains its structural role in collagen and continues to support cellular functions over extended periods . The stability and activity of this compound can be influenced by factors such as pH, temperature, and the presence of other biomolecules .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that supplementing this compound to plant-based diets can alleviate oxidative stress and increase collagen synthesis and accretion in the body . High doses of this compound can lead to adverse effects, such as toxicity and metabolic imbalances . It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. In animals, most of the collagen-derived this compound is catabolized to glycine via the this compound oxidase pathway . This pathway conserves dietary and endogenously synthesized proline and arginine. This compound can also be degraded to ornithine and glutamate via the this compound dehydratase pathway . These metabolic pathways play a crucial role in maintaining amino acid balance and supporting cellular functions.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. In the small intestine, this compound-containing peptides are transported into enterocytes by peptide transporters, while free this compound is taken up by the Na±dependent system IMINO transporter . Once inside the cells, this compound is distributed to various tissues, including skin, bone, and cartilage, where it contributes to collagen synthesis and maintenance .

Subcellular Localization

This compound is localized in the extracellular matrix, particularly in the collagen fibers of connective tissues . It is also found in the cell walls of certain plant cells, where it plays a role in maintaining cell wall integrity . The subcellular localization of this compound is directed by targeting signals and post-translational modifications, such as hydroxylation, which ensure its proper incorporation into collagen and other proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxyproline can be synthesized through the hydroxylation of proline. This process involves the enzyme prolyl hydroxylase, which catalyzes the addition of a hydroxyl group to the gamma carbon of proline. The reaction takes place in the lumen of the endoplasmic reticulum and requires molecular oxygen, ferrous iron, and ascorbic acid as cofactors .

Industrial Production Methods: Industrial production of this compound typically involves the hydrolysis of collagen. Collagen is treated with strong acids or bases to break it down into its constituent amino acids, including this compound. This method is widely used due to the abundance of collagen in animal tissues .

Chemical Reactions Analysis

Types of Reactions: Hydroxyproline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique in its ability to stabilize the collagen triple helix through hydrogen bonding. This property is not shared by proline or lysine, making this compound essential for the structural integrity of collagen .

Properties

IUPAC Name

(2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid
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InChI

InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4+/m1/s1
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InChI Key

PMMYEEVYMWASQN-DMTCNVIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25249-07-4
Record name L-Proline, 4-hydroxy-, (4R)-, homopolymer
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DSSTOX Substance ID

DTXSID10883225
Record name Hydroxyproline
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Molecular Weight

131.13 g/mol
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Physical Description

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid
Record name Hydroxyproline
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Boiling Point

Decomposes
Record name Hydroxyproline
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Solubility

Soluble in water at 0, 25, 50, and 60 °C, 361 mg/mL at 25 °C
Record name Hydroxyproline
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CAS No.

618-28-0, 51-35-4
Record name DL-Hydroxyproline
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Melting Point

274°C, 274 - 275 °C
Record name Hydroxyproline
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does ascorbic acid deficiency (scurvy) affect collagen synthesis and hydroxyproline levels?

A1: Ascorbic acid is crucial for prolyl hydroxylase, the enzyme responsible for converting proline to this compound. In scurvy, this conversion is impaired, leading to the formation of partially hydroxylated collagen. [] This unstable collagen is prone to degradation, explaining the reduced collagen levels and increased urinary excretion of this compound-deficient peptides observed in scurvy. []

Q2: What is the significance of the this compound:creatinine ratio in urine?

A2: This ratio is a valuable marker of collagen metabolism, reflecting the balance between collagen synthesis and degradation. It's particularly useful in assessing growth disorders in children, as urinary this compound excretion correlates with growth velocity. [, , ] Elevated levels of this ratio can indicate increased collagen breakdown, as seen in certain medical conditions. [, , ]

Q3: Does the location of this compound within collagen affect its stability?

A4: Yes, the position of this compound within the collagen triple helix influences stability. While 4-hydroxyproline in the Y position of the Gly-X-Y triplet repeat is known to enhance stability, its presence in the X position, as seen in the cuticle collagen of Riftia pachyptila, can decrease stability. []

Q4: How is this compound metabolism implicated in hepatocellular carcinoma (HCC)?

A5: Research suggests that proline metabolism, including this compound, is significantly altered in HCC. [] Hypoxia, a common feature of the tumor microenvironment, upregulates proline synthesis and leads to this compound accumulation. [] This accumulation promotes tumor progression and resistance to the chemotherapy drug sorafenib. []

Q5: Can this compound levels serve as a potential biomarker for early-onset myocardial infarction (MI)?

A6: Preliminary research using high-performance liquid chromatography coupled with mass spectrometry suggests that decreased serum levels of 4-hydroxyproline are associated with MI. [] This finding points to 4-hydroxyproline as a potential biomarker for early MI detection, though further validation is needed. []

Q6: What role does this compound play in wound healing?

A7: this compound is a major component of collagen, which provides structural support during wound healing. Studies on rat models show that the level of mucosal this compound peaks during the early stages of healing after gastric lesions. [] While some antiulcer drugs may delay healing and affect this compound levels, others, like sucralfate, promote healing without significantly impacting this compound. []

Q7: How is this compound metabolism linked to the Hypoxia-Inducible Factor (HIF) pathway?

A8: this compound metabolism and the HIF pathway, crucial for cellular adaptation to low oxygen, are interconnected. This compound, specifically trans-4-hydroxy-L-proline, can inhibit the enzyme ALDH4A1, responsible for proline and this compound degradation. [] This inhibition could indirectly influence HIF activity. [] Additionally, increased this compound levels can stabilize HIF-1α, likely by inhibiting its degradation, further linking this compound to the HIF response. []

Q8: How is this compound quantified in biological samples?

A9: Various methods are employed for this compound quantification. These include colorimetric assays, often based on the oxidation of this compound to a pyrrole derivative, and chromatographic techniques like high-performance liquid chromatography (HPLC). [, , ] These methods can be coupled with various detection methods, including UV detection, for accurate quantification. []

Q9: What are the challenges and considerations when measuring this compound?

A10: Accurate this compound measurement requires careful consideration of potential sources of error. For instance, diet can significantly influence urinary this compound levels. [] Analytical methods should be rigorously validated for accuracy, precision, and specificity to ensure reliable results. [, ]

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